molecular formula C23H25N3O4S2 B2606086 N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 313364-86-2

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2606086
CAS RN: 313364-86-2
M. Wt: 471.59
InChI Key: XPWVPSVUHDFGLE-UHFFFAOYSA-N
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Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized by GlaxoSmithKline and has shown promising results in various biological studies. In

Scientific Research Applications

Anticancer Potential

Research has highlighted the significant anticancer properties of benzamide derivatives, particularly N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibit strong anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Their effectiveness is comparable to or even surpasses that of etoposide, a reference drug, showcasing their potential in cancer therapy (Ravinaik et al., 2021).

Antimicrobial and Antifungal Applications

Benzamide derivatives have also been synthesized and studied for their antimicrobial and antifungal properties. N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers have shown promising results against various bacterial and fungal strains, outperforming reference drugs in some cases. These findings suggest their potential use in treating infections caused by pathogenic strains (Bikobo et al., 2017).

Drug Metabolism and Disposition Studies

N-substituted benzamide derivatives have been studied for their drug metabolism and disposition profiles. The disposition of such compounds in the human body, including their metabolic pathways and the identification of their metabolites, is crucial for understanding their pharmacokinetics and optimizing their therapeutic efficacy. For instance, studies on SB-649868, a benzamide derivative, have elucidated its metabolism, excretion, and the formation of metabolites in the human body, contributing to the development of new therapeutic agents (Renzulli et al., 2011).

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-16(2)17-3-5-18(6-4-17)21-15-31-23(24-21)25-22(27)19-7-9-20(10-8-19)32(28,29)26-11-13-30-14-12-26/h3-10,15-16H,11-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWVPSVUHDFGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

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